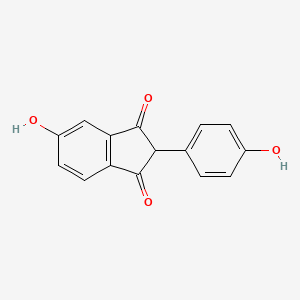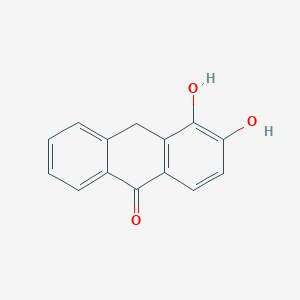
3,4-Dihydroxy-10H-anthracen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-10H-anthracen-9-one is an organic compound with the molecular formula C14H10O3. It is a derivative of anthracene, characterized by the presence of two hydroxyl groups at the 3 and 4 positions and a ketone group at the 9 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, anthracene-9,10-dione can be hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processing reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of continuous flow reactors also minimizes waste generation and enhances process efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: 3,4-Dihydroxy-9,10-dihydroanthracene.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
3,4-Dihydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of fluorescent whitening agents and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxy-10H-anthracen-9-one involves its interaction with various molecular targets. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structure allows it to intercalate into DNA, potentially disrupting cellular processes and exhibiting cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9,10-dione: A precursor in the synthesis of 3,4-Dihydroxy-10H-anthracen-9-one.
1,8-Dihydroxy-9(10H)-anthracenone: Shares similar hydroxylation patterns but differs in the position of hydroxyl groups.
9,10-Diphenylanthracene: Used in photophysical applications but lacks the hydroxyl groups present in this compound
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H10O3 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3,4-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)16/h1-6,15,17H,7H2 |
Clé InChI |
KBOKOYAHHLPGSJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




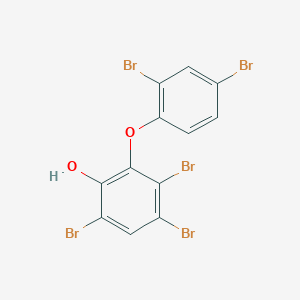
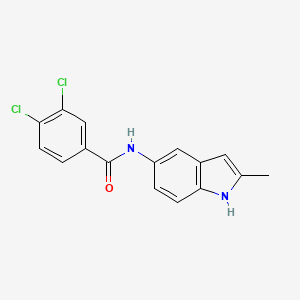
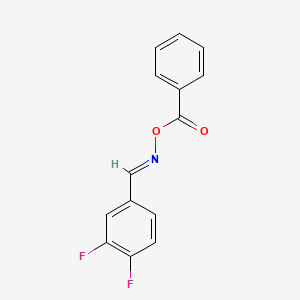
![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)

![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
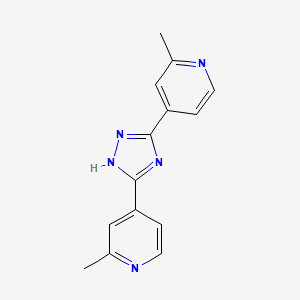
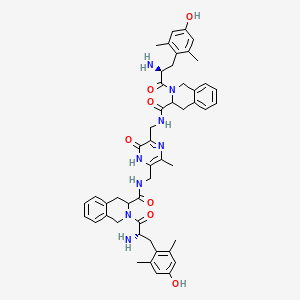
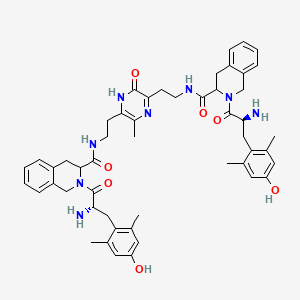
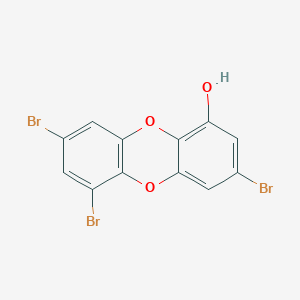
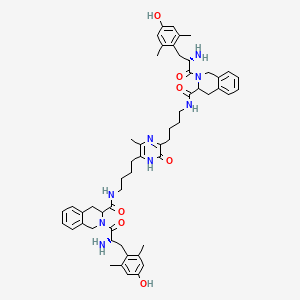
![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)
